![molecular formula C8H6BrFN2 B13025154 3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13025154.png)
3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on a pyrrolo[3,2-b]pyridine core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves several steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and pyrrole derivatives.
Introduction of the bromine substituent: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the fluorine substituent: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Introduction of the methyl group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling or Heck coupling to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds, such as:
3-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.
6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine substituent, which may influence its properties and applications.
1-methyl-1H-pyrrolo[3,2-b]pyridine: Lacks both bromine and fluorine substituents, making it less versatile in terms of chemical modifications and applications.
The presence of bromine and fluorine substituents in this compound enhances its reactivity and potential for diverse applications, making it a unique and valuable compound for scientific research.
Propiedades
Fórmula molecular |
C8H6BrFN2 |
|---|---|
Peso molecular |
229.05 g/mol |
Nombre IUPAC |
3-bromo-6-fluoro-1-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-6(9)8-7(12)2-5(10)3-11-8/h2-4H,1H3 |
Clave InChI |
KCXREODXTGMVQU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=C(C=N2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


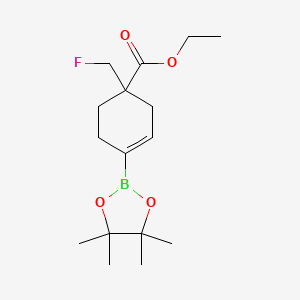
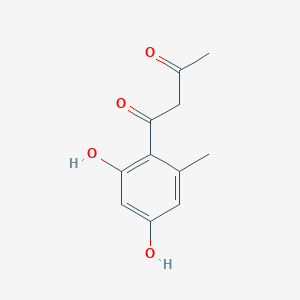
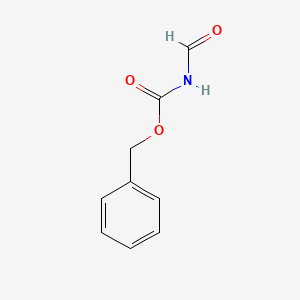


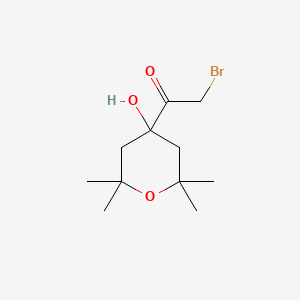
![4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13025102.png)
![5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)
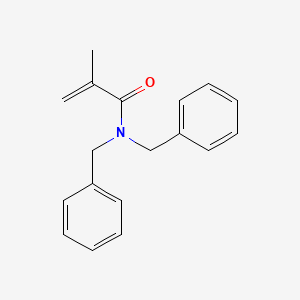
![tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13025108.png)

![benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate](/img/structure/B13025123.png)

![Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13025130.png)
